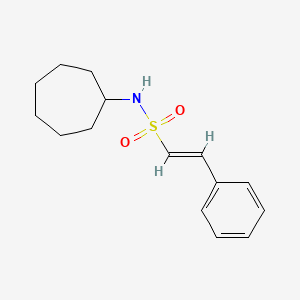
N-cycloheptyl-2-phenylethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-phenylethene-1-sulfonamide is an organosulfur compound with the molecular formula C15H21NO2S. It is characterized by the presence of a sulfonamide group attached to a phenylethene moiety, which is further substituted with a cycloheptyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-phenylethene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 2-phenylethene-1-sulfonyl chloride with cycloheptylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The phenylethene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenylethene derivatives.
Scientific Research Applications
N-cycloheptyl-2-phenylethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylethene moiety may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-phenylethene-1-sulfonamide:
N-cyclohexyl-2-phenylethene-1-sulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclooctyl-2-phenylethene-1-sulfonamide: Contains a cyclooctyl group, leading to different steric and electronic properties.
Uniqueness
This compound is unique due to its specific combination of a cycloheptyl group and a phenylethene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21NO2S |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(E)-N-cycloheptyl-2-phenylethenesulfonamide |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,13-12-14-8-4-3-5-9-14)16-15-10-6-1-2-7-11-15/h3-5,8-9,12-13,15-16H,1-2,6-7,10-11H2/b13-12+ |
InChI Key |
JVXRWUDXLWDMID-OUKQBFOZSA-N |
Isomeric SMILES |
C1CCCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















